molecular formula C12H20O2 B1236404 (+)-Linalyl acetate CAS No. 51685-40-6

(+)-Linalyl acetate

Cat. No. B1236404
CAS RN: 51685-40-6
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-linalyl acetate is the (S)-enantiomer of linalyl acetate. It has a role as a plant metabolite and a volatile oil component. It is an enantiomer of a (R)-linalyl acetate.

Scientific Research Applications

  • Anti-Inflammatory Properties : (+)-Linalyl acetate, along with linalool, has demonstrated significant anti-inflammatory effects. These effects were observed in studies using carrageenin-induced edema in rats, suggesting that (+)-Linalyl acetate plays a crucial role in the anti-inflammatory activity of essential oils containing them (Peana et al., 2002).

  • Antimicrobial Efficacy : Research has shown the antimicrobial efficacy of (+)-Linalyl acetate against both gram-positive and gram-negative bacteria. This suggests that its mechanism of action may involve disrupting the lipid fraction of microbial plasma membranes, affecting membrane permeability and leading to leakage of intracellular materials (Trombetta et al., 2005).

  • Effects on Human Vigilance : A study on the effects of various essential oils, including linalyl acetate, on human vigilance performance found that inhalation of linalyl acetate decreased reaction times. This highlights the potential impact of this compound on attentional functions in humans (Heuberger & Ilmberger, 2010).

  • Antioxidant Properties in Food : Linalyl acetate has been studied for its antioxidant properties in heated soybean oil. The research indicated that it could effectively reduce oxidative changes in soybean oil at frying temperatures (Yan & White, 1990).

  • Anti-Tumor Activity : The compound has been identified as having anti-tumor activity. A study using a variety of cancer cell lines suggested that linalyl acetate could act as a protein kinase/NF-κB inhibitor, which may have implications for the management of inflammation and cancer (Hassan et al., 2008).

  • Neuroprotective Effects : (-)-Linalool, along with linalyl acetate, has been shown to protect SH-SY5Y cells against sodium nitroprusside-induced cytotoxicity, suggesting potential neuroprotective and antioxidant activities in the central nervous system (Kim et al., 2015).

properties

CAS RN

51685-40-6

Product Name

(+)-Linalyl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate

InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m1/s1

InChI Key

UWKAYLJWKGQEPM-GFCCVEGCSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)OC(=O)C)C

SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C

Other CAS RN

51685-40-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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